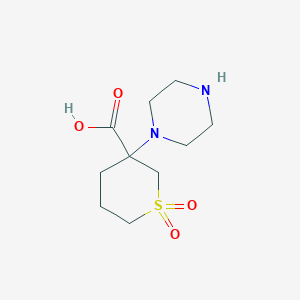1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
CAS No.:
Cat. No.: VC18262510
Molecular Formula: C10H18N2O4S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18N2O4S |
|---|---|
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14) |
| Standard InChI Key | BZOKJUQAERNPFK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid, reflects its core structure:
-
Thiane backbone: A six-membered saturated ring containing one sulfur atom.
-
1,1-Dioxo modification: Indicates two oxygen atoms double-bonded to sulfur, forming a sulfone group .
-
Piperazine substitution: A 1,4-diazacyclohexane ring attached at position 3 of the thiane.
-
Carboxylic acid: A -COOH group at position 3, introducing acidity and hydrogen-bonding capacity .
The molecular formula is CHNOS, with a calculated molecular weight of 283.3 g/mol. Key computed properties include:
-
Topological Polar Surface Area: 98.6 Ų (indicative of moderate membrane permeability) .
-
Rotatable Bonds: 4 (suggesting conformational flexibility) .
Synthetic Pathways
While no direct synthesis reports for this compound exist in the literature, analogous methods for sulfone-containing heterocycles provide insight:
Thiane Sulfonation
Oxidation of thiane derivatives using hydrogen peroxide or ozone yields 1,1-dioxothiane intermediates . For example:
Carboxylic Acid Functionalization
Ester hydrolysis under basic conditions installs the carboxylic acid group :
Physicochemical Properties
Experimental data remain limited, but computational predictions using PubChem algorithms suggest:
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 0.82 ± 0.15 | XLogP3 |
| Water Solubility | 1.2 mg/mL (25°C) | ALOGPS |
| pKa | 3.12 (carboxylic acid) | ChemAxon |
These properties align with bioavailable drug candidates, though verification through experimental studies is needed .
Biological Activity and Applications
Structural analogs demonstrate antimicrobial and kinase inhibitory activity. For instance:
-
Fluoroquinolone derivatives with piperazine substituents show MIC values of 0.44–34.02 μM against Staphylococcus aureus and Mycobacterium tuberculosis .
-
Sulfone-containing compounds exhibit IC values below 10 nM against protein kinases in cancer models .
While direct activity data for 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid are unavailable, its structural features suggest potential in:
-
Antibacterial therapy: Piperazine enhances membrane penetration, while the sulfone group may target bacterial topoisomerases .
-
Kinase inhibition: The planar thiane sulfone could interact with ATP-binding pockets .
Stability and Degradation
Preliminary stability assessments of similar compounds indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume